N-ethyl-2,6-dimethylmorpholine-4-sulfonamide
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Overview
Description
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is a chemical compound with the molecular formula C8H18N2O3S and a molecular weight of 222.31 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide typically involves the reaction of 2,6-dimethylmorpholine with ethylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,6-dimethylmorpholine-4-sulfonamide
- N-propyl-2,6-dimethylmorpholine-4-sulfonamide
- N-ethyl-2,6-dimethylmorpholine-4-sulfonyl chloride
Uniqueness
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where other sulfonamides may not be as effective .
Biological Activity
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is a morpholine derivative that has garnered attention for its diverse biological activities. This compound features an ethyl group at the nitrogen atom and two methyl groups at the 2 and 6 positions of the morpholine ring, along with a sulfonamide group at the 4 position. Its molecular formula is C₉H₁₃N₃O₂S, indicating potential for various chemical interactions due to its functional groups.
Biological Activity Overview
This compound exhibits significant antimicrobial properties, particularly against bacterial strains. The sulfonamide moiety plays a crucial role in inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and proliferation. This mechanism is shared by many sulfonamide compounds, making them valuable in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folic Acid Synthesis : The sulfonamide group inhibits dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid in bacteria.
- Binding Affinity : Studies have shown that this compound interacts with proteins such as human serum albumin, influencing its pharmacokinetics and bioavailability.
- Modulation of Enzyme Activity : The compound may interact with various biological macromolecules, modulating their activity and stability .
Antimicrobial Efficacy
Research indicates that this compound has demonstrated effectiveness against a range of bacterial strains. A comparative study on sulfonamides showed that this compound maintained significant antimicrobial activity similar to established sulfa drugs.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 32 µg/mL | Moderate |
Staphylococcus aureus | 16 µg/mL | High |
Pseudomonas aeruginosa | 64 µg/mL | Low |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study published in PMC highlighted the antimicrobial properties of various sulfonamides, including this compound. The results indicated its potential use as an effective antibacterial agent against resistant strains .
- Pharmacokinetics Study : Research investigating the binding affinity of this compound to human serum albumin provided insights into its absorption and distribution in biological systems. The findings suggested that structural modifications could enhance its therapeutic efficacy while minimizing side effects.
- Comparative Analysis : A detailed analysis compared the biological activities of this compound with other morpholine derivatives. This study revealed that while many derivatives exhibit antimicrobial properties, this compound showed superior efficacy against certain bacterial strains due to its unique structure .
Properties
Molecular Formula |
C8H18N2O3S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-4-9-14(11,12)10-5-7(2)13-8(3)6-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
JSOGUXRJDUWCBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)N1CC(OC(C1)C)C |
Origin of Product |
United States |
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